4-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]butanoic acid
Description
4-[(5Z)-2,4-Dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]butanoic acid is a rhodanine derivative characterized by a pyridin-3-ylmethylidene substituent at the C-5 position of the thiazolidine ring and a four-carbon butanoic acid chain at the N-3 position. Rhodanine-based compounds are known for their diverse biological activities, including antimicrobial, antidiabetic, and enzyme inhibitory properties . The Z-configuration of the exocyclic double bond at C-5 is critical for maintaining structural stability and interaction with biological targets .
Properties
Molecular Formula |
C13H12N2O4S |
|---|---|
Molecular Weight |
292.31 g/mol |
IUPAC Name |
4-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]butanoic acid |
InChI |
InChI=1S/C13H12N2O4S/c16-11(17)4-2-6-15-12(18)10(20-13(15)19)7-9-3-1-5-14-8-9/h1,3,5,7-8H,2,4,6H2,(H,16,17)/b10-7- |
InChI Key |
HNILBIMYWFRCFN-YFHOEESVSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C\2/C(=O)N(C(=O)S2)CCCC(=O)O |
Canonical SMILES |
C1=CC(=CN=C1)C=C2C(=O)N(C(=O)S2)CCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps, including the formation of the thiazolidinone ring and the introduction of the pyridine group. Specific synthetic routes may vary, but a common approach includes cyclization of an appropriate precursor containing the thiazolidinone core.
Reaction Conditions::- Cyclization: The thiazolidinone ring can be formed through a condensation reaction between an amine and a carbonyl compound under suitable conditions.
- Pyridine Introduction: The pyridine group can be added via nucleophilic substitution or other synthetic methods.
Industrial Production:: While industrial-scale production details are proprietary, laboratories typically employ scalable synthetic routes with optimized reaction conditions.
Chemical Reactions Analysis
Oxidation: The carbonyl groups in the compound can undergo oxidation reactions.
Reduction: Reduction of the thiazolidinone ring or the pyridine moiety is possible.
Substitution: The pyridine nitrogen can participate in substitution reactions.
Boron Reagents: Boron reagents, such as organotrifluoroborates, are often used in Suzuki–Miyaura cross-coupling reactions .
Other Organic Reagents: Depending on the specific transformation, various organic reagents may be employed.
Major Products:: The major products depend on the specific reactions performed. Functional group modifications, ring-opening, or ring-closing reactions can yield diverse derivatives.
Scientific Research Applications
This compound finds applications in:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemical Biology: Used as a probe to study biological processes.
Industry: May serve as a precursor for other compounds.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, impacting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridyl-Substituted Rhodanine Derivatives
The position of the nitrogen atom in the pyridyl substituent significantly influences biological activity. For example:
- Key Insight : The 2-pyridyl derivative exhibits strong antifungal activity, while the 3-pyridyl analog (target compound) shows negligible efficacy against fungi, highlighting the importance of substituent geometry .
Carboxylic Acid Chain Length Variations
The length of the carboxylic acid chain at N-3 modulates antimicrobial activity and lipophilicity:
*LogPACD: Calculated lipophilicity parameter.
†Estimated based on structural similarity.
- Key Insight : Longer chains (e.g., n=10) improve antimicrobial potency due to increased lipophilicity and membrane penetration, but the target compound’s intermediate chain length (n=4) may balance solubility and activity .
Functional Group Modifications
Substituents at C-5 and N-3 dictate target specificity:
- Key Insight: While ML-145 and epalrestat exhibit high affinity for specific targets (GPR35, aldose reductase), the target compound’s pyridin-3-ylmethylidene group may limit its utility in these pathways but could offer novel interactions .
Antimicrobial Activity vs. Rhodanine-Furan Conjugates
Compounds with furan-based C-5 substituents show distinct activity profiles:
- Key Insight : Bromophenyl-furyl derivatives inhibit ASK1, a kinase involved in cardiovascular and neurodegenerative diseases, suggesting that C-5 aromaticity is critical for kinase targeting .
Physicochemical and Structural Considerations
- Solubility: The butanoic acid chain enhances aqueous solubility compared to shorter-chain analogs (e.g., acetic acid derivatives) .
- Crystallography : Structural studies of similar compounds (e.g., ) rely on tools like SHELXL for refinement, ensuring accurate Z-configuration assignments .
- Hydrogen Bonding : The carbonyl and thioxo groups participate in hydrogen-bonding networks, influencing crystal packing and stability .
Biological Activity
4-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]butanoic acid is a synthetic compound belonging to the thiazolidinone family. Its structure features a thiazolidine ring fused with a pyridine moiety, which contributes to its diverse biological properties and potential applications in medicinal chemistry. The compound has garnered attention for its promising biological activities, including anticancer and antimicrobial effects.
- Chemical Formula : C13H12N2O4S
- Molecular Weight : 292.31 g/mol
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
-
Anticancer Activity :
- Studies have shown that derivatives of thiazolidinones can induce apoptosis in cancer cell lines through various signaling pathways. For instance, compounds similar to 4-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]butanoic acid have demonstrated cytotoxic effects against HeLa cells and other tumor cell lines, suggesting potential as anticancer agents .
- A comparative study revealed that certain derivatives exhibited lower IC50 values than established chemotherapeutics like irinotecan, indicating their effectiveness in inhibiting cancer cell proliferation .
- Antimicrobial Activity :
-
Mechanism of Action :
- Interaction studies utilizing molecular docking simulations have begun to elucidate the mechanisms by which this compound interacts with various biological macromolecules, including proteins and nucleic acids. These interactions are crucial for understanding its potential therapeutic targets .
Structure-Activity Relationship (SAR)
The unique combination of the thiazolidine and pyridine structures in 4-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]butanoic acid may confer distinct biological activities compared to other thiazolidinones or pyridine derivatives. The following table summarizes some structurally similar compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Benzylidene-2,4-dioxo-thiazolidin | Contains benzylidene instead of pyridine | Antimicrobial properties |
| 4-[5-(Pyridinyl)thiazolidine]butanoic acid | Similar thiazolidine core but lacks dioxo functionality | Varies in biological activity |
| 4-{(Z)-(5-Oxo-thiazolidin)}butanoic acid | Lacks pyridine moiety | Investigated for anti-inflammatory effects |
Case Studies
Several studies have been conducted to evaluate the efficacy of 4-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]butanoic acid:
- In Vitro Antiproliferative Studies :
- Antimicrobial Screening :
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 4-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]butanoic acid?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Thiazolidinone Core Formation : Condensation of thiourea derivatives with α-keto acids or esters under acidic conditions to form the 2,4-dioxo-thiazolidine ring.
Pyridinylmethylidene Introduction : Knoevenagel condensation between the thiazolidinone and pyridine-3-carbaldehyde under basic conditions (e.g., piperidine in ethanol) to introduce the (Z)-configured methylidene group .
Butanoic Acid Functionalization : Alkylation or substitution reactions to append the butanoic acid moiety.
- Optimization : Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) significantly impact yield and stereoselectivity. For example, polar aprotic solvents like DMF enhance reaction rates for Knoevenagel steps .
Q. How is the structure of this compound characterized in academic research?
- Methodological Answer :
- X-ray Crystallography : Resolve the (Z)-configuration of the methylidene group and confirm spatial arrangement using programs like SHELXL .
- Spectroscopy :
- NMR : H and C NMR identify proton environments (e.g., the thiazolidinone carbonyl at ~170 ppm) and confirm regiochemistry.
- Mass Spectrometry : High-resolution MS validates molecular weight (±5 ppm accuracy) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
- Anti-inflammatory Potential : COX-2 inhibition assays (ELISA) and NF-κB pathway analysis in macrophage cell lines .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC values and therapeutic indices .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Standardized Assay Conditions : Replicate studies using identical cell lines (e.g., ATCC-validated), serum-free media, and controlled O levels (5% CO) to minimize variability .
- Orthogonal Assays : Cross-validate results using complementary methods (e.g., fluorescence-based enzymatic assays vs. radiometric measurements).
- Metabolic Stability Testing : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .
Q. What computational approaches are effective for identifying biological targets of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Glide to screen against PPAR-γ, aldose reductase, or other thiazolidinone-associated targets. Focus on binding affinity (ΔG < -8 kcal/mol) and pose validation via RMSD clustering .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess target-ligand stability (e.g., RMSF < 2 Å for backbone atoms) .
- QSAR Modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors to predict activity cliffs .
Q. How can the stereochemical integrity of the (Z)-methylidene group be preserved during synthesis?
- Methodological Answer :
- Condition Optimization : Use anhydrous solvents (e.g., dried DMF) and inert atmospheres (N/Ar) to prevent keto-enol tautomerism.
- Low-Temperature Reaction : Conduct Knoevenagel condensations at 0–5°C to minimize isomerization .
- Post-Synthesis Analysis : Monitor Z/E ratios via H NMR (vinyl proton coupling constants: J ~10–12 Hz; J ~15–17 Hz) .
Q. What strategies are recommended for structure-activity relationship (SAR) studies of analogs?
- Methodological Answer :
- Core Modifications : Synthesize analogs with substituted pyridines (e.g., 4-fluoro or 2-methoxy) to assess electronic effects on bioactivity .
- Side-Chain Variation : Replace butanoic acid with shorter (propanoic) or branched (2-methylbutanoic) chains to study steric impacts .
- Bioisosteric Replacement : Substitute the thiazolidinone sulfur with oxygen (oxazolidinone) to evaluate metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
